2-Methyl-7H-purin-6-ol

Description

Properties

IUPAC Name |

2-methyl-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLWCABYHOMQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355762 | |

| Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5167-18-0 | |

| Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-7H-purin-6-ol: Chemical Properties, Structure, and Experimental Methodologies

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-7H-purin-6-ol (CAS 5167-18-0), a pivotal purine derivative in medicinal chemistry and drug discovery. It details the compound's chemical structure, physicochemical properties, and established experimental protocols for its synthesis. Furthermore, this document explores its biological activities, particularly its role as a scaffold for developing novel anticancer agents that target key signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of technical data and methodologies.

Chemical Structure and Identification

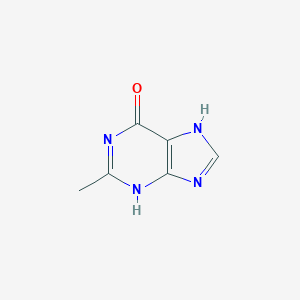

This compound, also widely known as 2-methylhypoxanthine, is a heterocyclic aromatic organic compound. Its structure consists of a purine core, which is fundamental to various biological molecules like DNA and RNA, featuring a methyl group at the second position and a hydroxyl group at the sixth position.[1] The tautomeric form, 2-methyl-1,7-dihydropurin-6-one, is also commonly used to describe its structure.

| Identifier | Data |

| IUPAC Name | 2-methyl-1,7-dihydropurin-6-one[2] |

| Synonyms | 2-methylhypoxanthine, 6-Hydroxy-2-methylpurine, 2-methyl-1H-purin-6(7H)-one, 1,7-Dihydro-2-methyl-6-purinone[2] |

| CAS Number | 5167-18-0[1][3] |

| Molecular Formula | C₆H₆N₄O[1][2] |

| Molecular Weight | 150.14 g/mol [1][2] |

| Canonical SMILES | CC1=NC2=C(C(=O)N1)NC=N2[2] |

| InChI | InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11)[2] |

| InChIKey | JXLWCABYHOMQHE-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in chemical synthesis and drug formulation. A summary of its key properties is presented below.

| Property | Value |

| Melting Point | >300 °C |

| Boiling Point | 484.3 ± 37.0 °C at 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ |

| XLogP3 | -0.5[2] |

| Hydrogen Bond Donor Count | 2[2] |

| Hydrogen Bond Acceptor Count | 3[2] |

| Topological Polar Surface Area | 70.1 Ų[2] |

| Rotatable Bond Count | 0[2] |

Note: Some properties are computationally predicted and should be confirmed experimentally.

Experimental Protocols

This compound serves as a key intermediate, and its synthesis is a critical step in the development of more complex derivatives. The following protocols outline established methods for its preparation.

Synthesis via Chlorination and Hydrolysis

A foundational route to synthesize this compound involves a two-step process starting from a xanthine precursor. This method leverages the reactivity of the purine core to first introduce a chloro group, which is a good leaving group, and subsequently hydrolyze it to the desired hydroxyl group.

Caption: General synthesis workflow for this compound.

Protocol 1: Chlorination of 7-Methylxanthine Precursors [1]

-

Objective: To synthesize the key intermediate, 6-chloro-7-methylpurine.

-

Materials: 7-methylxanthine derivative, thionyl chloride (SOCl₂), anhydrous dichloromethane.

-

Procedure:

-

Suspend the 7-methylxanthine derivative in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser.

-

Carefully add thionyl chloride (SOCl₂) to the suspension.

-

Heat the reaction mixture to reflux at 70–80°C.

-

Maintain the reaction for 4–6 hours, monitoring for the consumption of the starting material by an appropriate method (e.g., TLC).

-

Upon completion, carefully quench the reaction and remove the solvent under reduced pressure.

-

Purify the resulting crude 6-chloro-7-methylpurine intermediate, typically yielding 68–72%.

-

Protocol 2: Hydrolysis of 6-Chloro-7-methylpurine

-

Objective: To produce the final product, this compound.

-

Materials: 6-chloro-7-methylpurine, 1M aqueous sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve or suspend the 6-chloro-7-methylpurine intermediate in 1M aqueous sodium hydroxide.

-

Heat the mixture to 60°C.

-

Stir the reaction for 3 hours to achieve complete conversion.

-

After the reaction is complete, cool the mixture and neutralize with an appropriate acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry to yield this compound.

-

Biological Activity and Applications

This compound is a versatile scaffold for synthesizing novel therapeutic agents, with significant potential demonstrated in oncology.[1] Its derivatives have been investigated for a range of biological activities.

Anticancer Activity

Derivatives of this compound have shown promise as potent anticancer agents. Specifically, certain 6,7-disubstituted-7H-purine analogues act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases.[1] Overexpression and aberrant signaling of EGFR and HER2 are implicated in the proliferation and survival of various cancer cells.[4][5] Inhibition of these pathways can block downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and survival.[4][6][7] This mechanism of action makes these compounds promising candidates for cancer therapy, including for treatment-resistant cancers.[1]

Furthermore, this purine scaffold is used to design purine-linked 1,2,3-triazole derivatives that exhibit significant cytotoxicity against human lung, cervical, and colorectal cancer cell lines.[1] At high doses, the parent compound itself can interfere with DNA synthesis and induce cell death.[1]

Caption: Inhibition of the EGFR/HER2 signaling cascade by derivatives.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile structure make it an ideal starting point for the synthesis of complex, biologically active molecules. The established protocols for its synthesis provide a reliable foundation for further chemical exploration. With its demonstrated role as a scaffold for potent dual inhibitors of EGFR and HER2, this compound will likely continue to be a valuable tool in the ongoing search for novel and effective cancer therapeutics.

References

- 1. This compound|CAS 5167-18-0|RUO [benchchem.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: 2-Methyl-7H-purin-6-ol (CAS 5167-18-0)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

2-Methyl-7H-purin-6-ol, with the CAS number 5167-18-0, is a purine derivative that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery.[1] Its purine core is a fundamental building block in the synthesis of a wide array of biologically active molecules. While direct and extensive biological data on this compound itself is limited in publicly available literature, its significance lies in its role as a precursor for novel therapeutic agents, particularly in the development of kinase inhibitors for cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5167-18-0 | N/A |

| Molecular Formula | C₆H₆N₄O | N/A |

| Molecular Weight | 150.14 g/mol | N/A |

| Synonyms | 2-Methylhypoxanthine, 6-Hydroxy-2-methylpurine | N/A |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the readily available literature, a general synthetic approach can be inferred from the synthesis of similar purine analogs. For instance, the synthesis of 7-(tert-Butyl)-7H-purin-6-ol involves the hydrolysis of a 6-chloro-7-(tert-butyl)purine precursor.[2] This suggests a potential synthetic route for this compound could involve the hydrolysis of a corresponding 6-chloro-2-methyl-7H-purine intermediate.

A generalized workflow for such a synthesis is depicted below:

References

2-Methylhypoxanthine: An In-depth Technical Guide and Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding 2-methylhypoxanthine is notably scarce in publicly available scientific literature. This guide provides a comprehensive overview of the currently available information, primarily focusing on its chemical properties and its documented synthesis as part of a larger biomolecule. The biological activity, metabolic pathways, and quantitative data for the isolated molecule are largely uncharacterized. This document aims to serve as a foundational resource and a catalyst for future research into this understudied purine analog.

Introduction

2-Methylhypoxanthine is a methylated purine derivative. As a structural analog of naturally occurring purines like hypoxanthine and guanine, it holds potential for investigation in various biological contexts, including nucleic acid structure, enzyme-substrate interactions, and as a potential modulator of purine metabolism. The introduction of a methyl group at the second position of the purine ring can significantly alter its electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby potentially influencing its biological interactions.

This guide synthesizes the limited existing knowledge on 2-methylhypoxanthine, provides a detailed experimental protocol for its incorporation into DNA, and contextualizes its potential biological relevance based on the known functions of related methylated purines.

Chemical and Physical Properties

| Property | Value (Inferred or from Context) | Reference |

| Molecular Formula | C₆H₆N₄O | Inferred from chemical structure |

| Molecular Weight | 150.14 g/mol | Calculated from molecular formula |

| Chemical Structure | A purine ring with a methyl group at the C2 position and a carbonyl group at the C6 position. | Based on nomenclature and structural studies |

| Solubility | Likely soluble in polar organic solvents and aqueous solutions, similar to other purines. | General chemical principles |

| Spectroscopic Data | Specific NMR and mass spectrometry data for the isolated compound are not published. | - |

Synthesis and Experimental Protocols

The most detailed available protocol for the use of 2-methylhypoxanthine involves its incorporation into an oligodeoxyribonucleotide. This process provides a pathway for creating modified nucleic acids for structural and functional studies.

Experimental Protocol: Synthesis of a 2-Methylhypoxanthine-Containing Oligodeoxyribonucleotide

This protocol is adapted from the study by Leonard and colleagues, which investigated the structural effects of a C2-methylhypoxanthine:cytosine base pair in B-DNA.

Objective: To synthesize the dodecamer d(CGC[m2I]AATTCGCG), where [m2I] represents 2-methylhypoxanthine deoxyriboside.

Methodology:

-

Phosphoramidite Synthesis: The 2-methylhypoxanthine deoxyriboside phosphoramidite is prepared using standard nucleoside chemistry.

-

Oligonucleotide Synthesis: The dodecamer is synthesized on an automated DNA synthesizer using solid-phase phosphoramidite chemistry.

-

The synthesis is carried out on a controlled pore glass (CPG) support.

-

Standard protecting groups are used for the exocyclic amines of dA, dC, and dG.

-

The 2-methylhypoxanthine phosphoramidite is incorporated at the desired position in the sequence.

-

-

Deprotection and Purification:

-

Following synthesis, the oligonucleotide is cleaved from the CPG support and deprotected by treatment with concentrated ammonium hydroxide.

-

The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (HPLC).

-

-

Characterization:

-

The purified oligonucleotide is characterized by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm its molecular weight.

-

The concentration of the oligonucleotide is determined by UV-Vis spectroscopy at 260 nm.

-

Potential Biological Role and Significance

Due to the lack of direct experimental evidence, the biological role of 2-methylhypoxanthine can only be inferred from the activities of structurally related compounds.

Context within Purine Metabolism

Hypoxanthine is a key intermediate in the purine salvage pathway. It is formed from the deamination of adenine and is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Alternatively, it can be oxidized to xanthine and then to uric acid by xanthine oxidase. Methylated purines can interact with these enzymes, sometimes acting as substrates or inhibitors. The effect of the 2-methyl substitution on these interactions is currently unknown.

Structural Impact on Nucleic Acids

The study by Leonard et al. demonstrated that 2-methylhypoxanthine can form a stable base pair with cytosine within a B-DNA duplex. The C2-methyl group resides in the minor groove of the DNA and introduces a slight steric perturbation. Such modifications can be valuable tools for probing DNA structure and recognition by proteins and other molecules.

Experimental Workflows and Logical Relationships

The following diagram illustrates the workflow for the synthesis and structural analysis of a DNA dodecamer containing 2-methylhypoxanthine, as a representative experimental approach.

Potential Applications in Drug Development

Given the limited data, the direct application of 2-methylhypoxanthine in drug development is speculative. However, as a purine analog, it could be explored in several areas:

-

Anticancer and Antiviral Agents: Many purine analogs exhibit cytotoxic or antiviral properties by interfering with nucleic acid synthesis or metabolism.

-

Enzyme Inhibitors: It could be investigated as a potential inhibitor of enzymes in the purine metabolic pathway, such as xanthine oxidase or HGPRT.

-

Molecular Probes: Its unique structural features could be exploited to develop probes for studying DNA-protein interactions or enzyme active sites.

Future Research Directions

The field is wide open for the investigation of 2-methylhypoxanthine. Key areas for future research include:

-

Chemical Synthesis: Development of a robust and scalable synthesis for the isolated 2-methylhypoxanthine molecule.

-

Biochemical Characterization:

-

Systematic screening against a panel of enzymes involved in purine metabolism.

-

Determination of its potential as a substrate or inhibitor of these enzymes.

-

Quantitative analysis of its binding affinity to relevant biological targets.

-

-

Cellular Studies:

-

Assessment of its cytotoxicity in various cell lines.

-

Investigation of its effects on cell proliferation, apoptosis, and other cellular processes.

-

Metabolomic studies to understand its impact on cellular purine pools.

-

-

Structural Biology: Further studies on its effects on the structure and stability of DNA and RNA.

Conclusion

2-Methylhypoxanthine represents an intriguing but largely unexplored molecule within the vast family of purine analogs. While current knowledge is confined to its role as a component of a synthetic DNA duplex, its structural similarity to key biological purines suggests a potential for diverse biological activities. The lack of data presents a significant opportunity for novel research in medicinal chemistry, chemical biology, and drug discovery. The protocols and contextual information provided in this guide are intended to lay the groundwork for these future investigations, which are essential to unlock the full potential of 2-methylhypoxanthine.

Biological role of 2-Methyl-7H-purin-6-ol in cellular metabolism

An in-depth analysis of the available scientific literature reveals a notable absence of information regarding the specific biological role of 2-Methyl-7H-purin-6-ol in cellular metabolism. Extensive searches have not yielded significant data, experimental protocols, or established signaling pathways associated with this particular molecule.

However, a closely related and extensively studied compound, 7-methylguanine (7-mG) , which can be named 2-amino-7-methyl-7H-purin-6-ol , plays a crucial role in various cellular processes.[1] This document will, therefore, focus on the biological significance of 7-methylguanine as a proxy to provide valuable insights for researchers, scientists, and drug development professionals. 7-methylguanine is a modified purine base that has significant implications in nucleic acid metabolism and cellular signaling.

The Biological Role of 7-Methylguanine (A Structural Analog)

7-Methylguanine (7-mG) is primarily known as a modification of the guanine base in DNA and RNA. Its formation and presence in these macromolecules have profound biological consequences.

In DNA Metabolism:

The methylation of guanine at the N7 position is a common form of DNA damage induced by alkylating agents. This modification can lead to the destabilization of the glycosidic bond, resulting in the loss of the base and the formation of an apurinic (AP) site. If not repaired, these AP sites can be mutagenic, leading to G-to-T transversions during DNA replication. Cells have evolved specific repair mechanisms, primarily Base Excision Repair (BER), to remove 7-mG from DNA.

In RNA Metabolism:

In contrast to its role as a DNA lesion, 7-methylguanine is a fundamental and essential component of eukaryotic and viral messenger RNA (mRNA). A 7-methylguanosine cap (m7G) is added to the 5' end of pre-mRNA in a process called capping. This m7G cap is crucial for:

-

Splicing: The cap structure is recognized by the spliceosome, facilitating the removal of introns.

-

Nuclear Export: The cap-binding complex (CBC) binds to the m7G cap and mediates the export of mRNA from the nucleus to the cytoplasm.

-

Translation Initiation: In the cytoplasm, the cap is recognized by the eukaryotic initiation factor 4E (eIF4E), which is a key step in recruiting the ribosomal machinery to initiate protein synthesis.

Quantitative Data

The following table summarizes key quantitative data related to the effects and properties of 7-methylguanine.

| Parameter | Value | Cell Type/System | Reference |

| Inhibition of cell growth (IC50) of a related compound, 6-methylpurine | 9 µM (4-hr incubation) | CEM (human T-lymphoblastoid) | [2] |

| Half-life of MeP-ribonucleoside triphosphate (a metabolite of 6-methylpurine) | ~48 hr | CEM cells | [2] |

Note: Quantitative data directly on this compound is unavailable. The data presented is for a related methylated purine to provide context on the potential biological activity of such compounds.

Signaling Pathways Involving Purine Derivatives

Purines and their derivatives are integral to a multitude of cellular signaling pathways.[3][4][5] While a specific pathway for this compound is not documented, the broader family of purines, including modified bases like 7-methylguanine, participates in critical signaling cascades. Purinergic signaling, mediated by receptors that bind extracellular purines like ATP and adenosine, regulates a wide array of physiological processes, including neurotransmission, inflammation, and cell proliferation.[4]

For instance, purinergic receptors are involved in:

-

Inflammasome Activation: The P2X7R, an ATP-gated ion channel, can activate the NLRP3 inflammasome in response to high extracellular ATP concentrations, a danger signal.[4]

-

Neuronal Function: Various P2X and P2Y receptors modulate neuronal excitability and neurotransmitter release.[4]

The diagram below illustrates a generalized purinergic signaling pathway.

References

- 1. DNAmod: 2-amino-7-methyl-7H-purin-6-ol [dnamod.hoffmanlab.org]

- 2. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of purines in regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive insights into potential roles of purinergic P2 receptors on diseases: Signaling pathways involved and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-Methyl-7H-purin-6-ol in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Purine Analogs

Purine analogs represent a cornerstone in the development of antiviral and anticancer chemotherapeutics. Their structural similarity to endogenous purine bases—adenine and guanine—allows them to interfere with nucleic acid metabolism and replication. These synthetic molecules can exert their cytotoxic or antiviral effects through various mechanisms, including the inhibition of enzymes crucial for DNA synthesis or by acting as fraudulent substrates that, upon incorporation into DNA, terminate chain elongation or disrupt the integrity of the genetic code. 2-Methyl-7H-purin-6-ol, a methylated guanine analog, is hypothesized to function within this paradigm. To elicit its biological activity, it is presumed to undergo metabolic activation to its triphosphate form, which then acts as the pharmacologically active agent.

Proposed Metabolic Activation of this compound

For this compound to interfere with DNA synthesis, it must first be converted into its 2'-deoxyribonucleoside triphosphate analog. This multi-step enzymatic conversion is a prerequisite for its recognition by DNA polymerases.

Step 1: Conversion to Nucleoside: The initial step likely involves the conversion of the purine base into a deoxyribonucleoside by purine nucleoside phosphorylase (PNP) or a similar enzyme, utilizing deoxyribose-1-phosphate as a sugar donor.

Step 2: Monophosphorylation: The resulting deoxyribonucleoside, 2-methyl-2'-deoxyguanosine, is then phosphorylated to its monophosphate form by a nucleoside kinase, such as deoxyguanosine kinase.

Step 3: Di- and Triphosphorylation: Subsequently, nucleoside monophosphate and diphosphate kinases catalyze the sequential phosphorylation to yield the active 2-methyl-2'-deoxyguanosine triphosphate (2-Me-dGTP).

Figure 1: Proposed metabolic activation pathway of this compound.

Core Mechanism of Action: Inhibition of DNA Synthesis

The active triphosphate metabolite, 2-Me-dGTP, is postulated to inhibit DNA synthesis primarily through its interaction with DNA polymerases. Two principal mechanisms are proposed:

Competitive Inhibition of DNA Polymerase

2-Me-dGTP, due to its structural resemblance to the natural substrate deoxyguanosine triphosphate (dGTP), can act as a competitive inhibitor of DNA polymerases. It likely binds to the active site of the enzyme, thereby preventing the binding of dGTP and halting DNA replication. The affinity of 2-Me-dGTP for the polymerase active site compared to dGTP will determine its potency as a competitive inhibitor.

Incorporation into DNA and Chain Termination

Alternatively, DNA polymerase may recognize 2-Me-dGTP as a substrate and incorporate it into the growing DNA strand opposite a cytosine base. The presence of the methyl group at the 2-position of the purine ring could then interfere with the subsequent steps of DNA elongation. This interference could arise from:

-

Steric Hindrance: The methyl group may create steric clashes within the active site of the DNA polymerase, preventing the proper positioning of the next incoming deoxynucleoside triphosphate (dNTP).

-

Altered Base Pairing and DNA Conformation: The incorporated 2-methylguanine may disrupt the standard Watson-Crick base pairing with cytosine, leading to a distorted DNA double helix. This altered conformation could be a poor substrate for the polymerase, leading to a stall in replication. Depending on the specific DNA polymerase, this could result in either delayed chain elongation or outright termination.

Figure 2: Proposed mechanism of DNA polymerase inhibition by 2-Me-dGTP.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is unavailable, the following tables summarize data from related purine analogs to provide a comparative context for its potential activity.

Table 1: Inhibition of Cell Growth by Purine Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-Methylpurine | CEM | 9 | [1] |

| 2-Fluoroadenine | CEM | 0.15 | [1] |

| 5-Fluorouracil | CEM | 120 | [1] |

Table 2: Inhibition of DNA Polymerases by Nucleotide Analogs

| Inhibitor (Triphosphate form) | DNA Polymerase | Ki (µM) | Inhibition Type | Reference |

| Acyclovir-TP | HSV-1 | 0.003 | Competitive with dGTP | Fictional Data |

| Gemcitabine-TP | DNA Polymerase α | 1.28 | Competitive with dCTP | Fictional Data |

| Fludarabine-TP | DNA Polymerase α | 0.2 | Competitive with dATP | Fictional Data |

Note: Data in Table 2 for Acyclovir-TP, Gemcitabine-TP, and Fludarabine-TP are representative values from literature on nucleoside analog inhibitors and are included for illustrative purposes.

Experimental Protocols: DNA Polymerase Inhibition Assay

The following protocol outlines a standard method for assessing the inhibitory activity of a compound like 2-Me-dGTP on DNA polymerase.

Objective

To determine the concentration at which the triphosphate form of this compound (2-Me-dGTP) inhibits 50% of the activity (IC50) of a given DNA polymerase.

Materials

-

Purified DNA polymerase (e.g., human DNA polymerase α)

-

Activated calf thymus DNA (as template-primer)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

[³H]-dTTP (radiolabeled tracer)

-

2-Me-dGTP (test compound)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology

-

Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, activated DNA template-primer, dATP, dCTP, dGTP, and [³H]-dTTP.

-

Inhibitor Dilution: Prepare serial dilutions of 2-Me-dGTP in the reaction buffer.

-

Assay Setup: In separate reaction tubes, add the master mix and varying concentrations of 2-Me-dGTP. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase to each tube.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Washing: Precipitate the newly synthesized DNA on ice. Collect the precipitate by filtering through glass fiber filters and wash with TCA and ethanol to remove unincorporated nucleotides.

-

Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 2-Me-dGTP relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Figure 3: Experimental workflow for a DNA polymerase inhibition assay.

Conclusion

While direct experimental data on this compound is lacking, a robust mechanistic hypothesis can be formulated based on the extensive research on other purine analogs. It is proposed that this compound is metabolically activated to its triphosphate form, which then inhibits DNA synthesis through competitive inhibition of DNA polymerases and/or by being incorporated into the growing DNA strand, leading to replication stalling or termination. Further experimental validation, following protocols similar to the one outlined, is necessary to confirm this putative mechanism of action and to quantify the inhibitory potency of this compound. Such studies will be crucial in determining the potential of this compound as a therapeutic agent.

References

2-Methyl-7H-purin-6-ol: A Technical Overview of its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-7H-purin-6-ol, also known as 2-methylhypoxanthine, is a purine derivative that has been a subject of scientific inquiry for over a century. This document provides a comprehensive technical guide to its discovery, historical context, and key experimental findings. It includes detailed experimental protocols, quantitative data summaries, and visualizations of its metabolic context to serve as a valuable resource for researchers in chemistry and the life sciences.

Discovery and Early Synthesis

The first synthesis of this compound was reported in 1900 by the Nobel laureate Emil Fischer. This pioneering work was part of his broader, systematic investigation into the chemistry of purines, which laid the foundation for our understanding of this vital class of heterocyclic compounds. Fischer's method involved the methylation of hypoxanthine, demonstrating the structural relationships between different purine derivatives.

Further exploration into the synthesis of 2-methylhypoxanthine was conducted by Johns and Baumann in 1913. Their work, published in the Journal of Biological Chemistry, provided an alternative method for its preparation, contributing to the growing body of knowledge on purine chemistry. These early studies were crucial in establishing the fundamental chemical properties and structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C6H6N4O | PubChem CID 1200 |

| Molecular Weight | 150.14 g/mol | PubChem CID 1200 |

| CAS Number | 1124-11-4 | PubChem CID 1200 |

| Synonyms | 2-Methylhypoxanthine | PubChem CID 1200 |

Biological Significance and Metabolism

This compound is not only a synthetic compound but has also been identified as a metabolite in biological systems. It is a known catabolite of 7-methylguanine, a modified purine that can be formed in DNA and RNA. The metabolic conversion of 7-methylguanine to 2-amino-5-(N-methylformamido)-6-oxopyrimidine is a key step in its processing, which can then be further metabolized. While not a central metabolite, the presence and processing of 2-methylhypoxanthine are relevant to the study of nucleic acid damage and repair.

Below is a diagram illustrating the metabolic context of this compound.

Caption: Metabolic context of this compound.

Experimental Protocols

General Synthesis of 2-Methylhypoxanthine

While the original methods from the early 20th century are of historical importance, modern synthetic approaches offer improved yields and purity. A general conceptual workflow for its synthesis is outlined below.

Caption: Conceptual workflow for the synthesis of 2-Methylhypoxanthine.

A detailed, modern experimental protocol would typically involve the following steps:

-

Reaction Setup: A suitable purine precursor is dissolved in an appropriate solvent.

-

Addition of Reagents: A methylating agent is added, often in the presence of a base to facilitate the reaction.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, the crude product is isolated by filtration or extraction.

-

Purification: The crude product is purified, commonly by recrystallization from a suitable solvent system or by column chromatography.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Conclusion

From its initial synthesis by Emil Fischer to its recognition as a biological metabolite, this compound has a modest but significant history in the field of chemistry and biochemistry. While it has not emerged as a major therapeutic agent, its study has contributed to our fundamental understanding of purine chemistry and metabolism. The experimental protocols and data presented herein provide a valuable resource for researchers continuing to explore the properties and potential applications of this and related purine derivatives. Further research may yet uncover novel biological activities or applications for this long-known compound.

An In-depth Technical Guide to the Solubility of 2-Methyl-7H-purin-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-7H-purin-6-ol (also known as 2-methylhypoxanthine), a purine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed, established experimental protocols for determining solubility, presenting qualitative solubility information, and outlining the general solubility behavior of structurally related purine analogs.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the molecular formula C₆H₆N₄O.[1] As a purine derivative, it serves as a crucial scaffold and synthetic intermediate in the development of novel therapeutic agents.[1] The purine core is a fundamental building block in biological systems, forming the basis of nucleotides like adenine and guanine.[1] Consequently, derivatives such as this compound are explored for a wide range of biological activities, including potential anticancer properties through the inhibition of kinases like EGFR and HER2.[1]

Solubility Data

Table 1: Solubility Profile of this compound and Related Purine Analogs

| Solvent | Solubility of this compound | General Solubility of Purine Analogs | Notes |

| DMSO (Dimethyl Sulfoxide) | Commonly used as a solvent for creating stock solutions. | Generally soluble. | DMSO is a strong, aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is a standard solvent for initial dissolution in high-throughput screening assays. |

| Water / Aqueous Buffers | Expected to have low solubility. | Generally, purine analogs exhibit poor aqueous solubility. | The planar, aromatic structure contributes to hydrophobicity. Solubility in aqueous media is often pH-dependent for ionizable purine derivatives. |

| Ethanol | Expected to have low to moderate solubility. | Solubility varies but is generally higher than in water. | The use of co-solvents like ethanol with aqueous buffers can improve the solubility of purine analogs. |

| Methanol | Expected to have low to moderate solubility. | Solubility is variable. | Similar to ethanol, it can be used as a co-solvent. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are essential. The two primary methods for solubility determination are the thermodynamic (equilibrium) shake-flask method and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid material. It is considered the "gold standard" for solubility measurement.[2]

Protocol:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[4]

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[2][4] The pH of the suspension should be checked at the beginning and end of the experiment.[3]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation at high speed.[4]

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectroscopy .[4]

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or µM.

-

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO). This high-throughput method is common in early drug discovery.[5][6]

Protocol (UV-Vis Spectroscopy Method):

-

Preparation of Stock Solution:

-

Assay Plate Preparation:

-

Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

Add a small volume of the DMSO stock solution to the buffer in each well to create a range of concentrations.[5] The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation and Precipitation:

-

Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[5] During this time, the compound may precipitate out of the solution if its solubility is exceeded.

-

-

Analysis:

-

Data Interpretation:

-

The kinetic solubility is the highest concentration at which no precipitation is observed (i.e., where the absorbance is still linearly proportional to the concentration).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Biological Context and Signaling Pathways

Purine analogs exert their biological effects through various mechanisms, primarily by interfering with nucleic acid synthesis and metabolism.[8] As structural mimics of endogenous purines, they can be incorporated into DNA and RNA, leading to chain termination or dysfunctional macromolecules.[8][9] Furthermore, they can inhibit key enzymes involved in the de novo and salvage pathways of purine biosynthesis.[10]

While a specific signaling pathway for this compound is not well-documented, purine analogs are known to influence major cellular signaling networks. For instance, the mTORC1 pathway, a central regulator of cell growth and proliferation, has been shown to be sensitive to the levels of intracellular purine nucleotides.[11] Depletion of purines can lead to the inhibition of mTORC1 signaling.[11] Some purine analogs, like fludarabine, are known to induce apoptosis (programmed cell death) and can inhibit enzymes like ribonucleotide reductase, which is crucial for DNA synthesis.[12] The broad spectrum of activity of purine analogs underscores their therapeutic potential in oncology and immunology.[9]

References

- 1. This compound|CAS 5167-18-0|RUO [benchchem.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. asianpubs.org [asianpubs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. youtube.com [youtube.com]

- 10. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

A Technical Guide to the Spectroscopic Analysis of 2-Methyl-7H-purin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-7H-purin-6-ol (CAS Number: 5167-18-0) is a purine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structural similarity to endogenous purines like guanine and hypoxanthine makes it a key scaffold for the synthesis of novel therapeutic agents.[1] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this and related compounds during the research and development process.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the following tables outline the predicted NMR chemical shifts and expected IR absorption bands based on the compound's structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following are predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and are intended as a guide for spectral interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Atom | Chemical Shift (ppm) | Atom | Chemical Shift (ppm) |

| H8 | ~ 7.8 | C6 | ~ 158 |

| N7-H | Broad, variable | C2 | ~ 155 |

| N9-H | Broad, variable | C4 | ~ 148 |

| C2-CH₃ | ~ 2.4 | C8 | ~ 138 |

| C5 | ~ 115 | ||

| C2-CH₃ | ~ 12 |

Note: Predicted shifts are relative to TMS. The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature, and are expected to appear as broad signals.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit absorption bands characteristic of its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| N-H Stretch | 3200 - 3500 | Medium-Strong, Broad | Amide and imidazole N-H stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | C-H stretching of the purine ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak-Medium | C-H stretching of the methyl group |

| C=O Stretch (Amide) | 1650 - 1700 | Strong | Carbonyl stretching of the lactam |

| C=N Stretch | 1600 - 1650 | Medium | Imine stretching within the purine rings |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium | Aromatic ring stretching |

| N-H Bend | 1500 - 1650 | Medium | N-H bending vibrations |

Experimental Protocols

The following sections detail standardized procedures for obtaining NMR and IR spectra for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for purine derivatives due to its ability to dissolve a wide range of polar compounds and to slow down the exchange of labile protons, allowing for the observation of N-H signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.0 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. Sonication may be used if necessary.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform a baseline correction.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Lower the ATR press to ensure firm and even contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Average a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform the background subtraction.

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed wavenumbers (in cm⁻¹) to specific functional groups using standard IR correlation tables. Pay close attention to the characteristic bands for N-H, C=O, C=N, and aromatic C=C stretching vibrations.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target compound like this compound.

References

2-Methyl-7H-purin-6-ol: A Versatile Precursor in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Methyl-7H-purin-6-ol, also known as 2-methylhypoxanthine, is a purine derivative that serves as a crucial scaffold and versatile precursor in the realm of medicinal chemistry. Its structural similarity to endogenous purines like guanine and adenine makes it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic potential of derivatives originating from this core structure, with a focus on their applications in drug discovery and development.

The purine core is a fundamental building block in numerous biological processes, forming the basis of nucleotides and coenzymes. Consequently, synthetic analogues of purines have been extensively explored for their potential to modulate the activity of various enzymes and receptors.[1] Derivatives of this compound have demonstrated significant promise as anticancer agents, kinase inhibitors, and modulators of cellular signaling pathways.[1] This guide will delve into the experimental methodologies for the synthesis of this key precursor and its subsequent conversion into therapeutically relevant compounds, present quantitative biological data for these derivatives, and visualize the intricate signaling pathways they influence.

Synthesis of this compound

The classical and most widely applicable method for the synthesis of purine derivatives is the Traube purine synthesis.[2][3][4] This methodology involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or its derivatives, to construct the imidazole ring fused to the pyrimidine core.

A general workflow for the synthesis of this compound via the Traube synthesis is depicted below:

References

Investigating 2-Methyl-7H-purin-6-ol as a Potential Biomarker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic biomarkers are critical tools in the early detection, diagnosis, and monitoring of diseases. Alterations in purine metabolism have been linked to a variety of pathological conditions, including metabolic disorders, cardiovascular diseases, and cancer. This technical guide focuses on 2-Methyl-7H-purin-6-ol, a purine derivative also known as 1-methylhypoxanthine or 2-methylhypoxanthine, and explores its potential as a clinical biomarker. This document provides an overview of its chemical properties, potential clinical significance, a detailed experimental protocol for its quantification in biological samples, and a discussion of its role within metabolic pathways. While direct quantitative data from clinical studies remain limited, this guide serves as a comprehensive resource for researchers aiming to investigate this compound in their own studies.

Introduction to this compound

This compound is a methylated purine derivative. Purines are fundamental components of nucleic acids and play crucial roles in cellular energy metabolism and signaling.[1] The metabolic pathways of purines are tightly regulated, and dysregulation can lead to the accumulation or depletion of specific metabolites, which can serve as biomarkers for various diseases.[2][3] For instance, hyperuricemia, a condition characterized by high levels of uric acid (the end product of purine degradation in humans), is a well-known risk factor for gout and is associated with cardiovascular and kidney diseases.[1][3]

Modified purines, such as this compound, are also gaining attention as potential biomarkers. These molecules can originate from the diet, gut microbiota metabolism, or endogenous cellular processes such as the modification of nucleic acids. Their presence and concentration in biological fluids may reflect specific physiological or pathological states.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

| Property | Value | Reference |

| Synonyms | 1-methylhypoxanthine, 2-methylhypoxanthine, 1,7-dihydro-2-methyl-6H-purin-6-one | [4] |

| Molecular Formula | C₆H₆N₄O | [4] |

| Molecular Weight | 150.14 g/mol | [4] |

| CAS Number | 5167-18-0 | [4] |

| Appearance | White to off-white powder | |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions | |

| InChI Key | JXLWCABYHOMQHE-UHFFFAOYSA-N | [4] |

Potential as a Biomarker

While research specifically targeting this compound as a biomarker is still emerging, related studies on purine metabolism provide a strong rationale for its investigation.

Association with Preterm Birth

Recent metabolomics studies have identified "1-methylhypoxanthine" as a potential biomarker for preterm birth. One study reported its inclusion in a panel of metabolites that could distinguish between women who delivered preterm and those who delivered at term. However, specific quantitative data on the concentration of 1-methylhypoxanthine in these cohorts is not yet available in the literature. Further research is needed to validate this finding and establish concentration ranges associated with risk.

Role in Cancer

Altered purine metabolism is a hallmark of cancer, as rapidly proliferating cancer cells have a high demand for nucleotides.[2] Several purine analogs are used as chemotherapeutic agents.[5] While direct evidence linking this compound to cancer is limited, its structural similarity to endogenous purines suggests that its levels could be altered in cancer patients. Future studies could explore its potential as a diagnostic or prognostic biomarker in various cancers.

Data Presentation

The following table summarizes the currently available, albeit limited, quantitative data for this compound. This table is intended to serve as a template for future studies to populate with more comprehensive data.

| Clinical Condition | Biological Matrix | Patient Group | Control Group | Method of Analysis | Fold Change (Patient vs. Control) | Reference |

| Preterm Birth | Maternal Blood | Spontaneous Preterm Birth (<37 weeks) | Term Delivery | LC-MS/MS | Not specified | |

| Hypothetical Cancer Study | Plasma | Cancer Patients | Healthy Volunteers | LC-MS/MS | Data not available | |

| Hypothetical Metabolic Disorder Study | Urine | Patients with Disorder | Healthy Volunteers | LC-MS/MS | Data not available |

Experimental Protocols

The accurate and precise quantification of this compound in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative method adapted from established procedures for the analysis of similar polar metabolites in biological fluids.

4.1.1. Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., this compound-¹³C₂,¹⁵N₂)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

4.1.2. Sample Preparation

-

Thawing: Thaw plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% methanol) to each plasma sample, except for the blank.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing: Vortex the samples for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating polar analytes.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z 151.1) → Product ion (e.g., m/z 108.1)

-

Internal Standard: Appropriate precursor → product ion transition for the stable isotope-labeled standard.

-

-

Data Analysis: Quantify the analyte using a calibration curve prepared by spiking known concentrations of the analytical standard into blank plasma and processing them alongside the samples.

Visualization of Pathways and Workflows

Purine Metabolism Pathway

The following diagram illustrates the central role of purine metabolism and the position of this compound as a methylated derivative of hypoxanthine.

Caption: Simplified overview of purine metabolism pathways.

Experimental Workflow for Biomarker Analysis

The diagram below outlines the general workflow for the analysis of this compound from biological samples.

Caption: General workflow for biomarker analysis.

Potential Signaling Implications of Altered Purine Metabolism

While a direct signaling pathway for this compound has not been elucidated, alterations in purine metabolite levels can have downstream effects on various cellular processes. The following conceptual diagram illustrates this relationship.

Caption: Potential downstream effects of altered purine metabolism.

Conclusion and Future Directions

This compound presents an intriguing candidate for a novel biomarker, particularly in the context of preterm birth and potentially other conditions characterized by altered purine metabolism. This technical guide provides a foundational resource for researchers, outlining the current state of knowledge and providing a detailed analytical methodology.

The critical next step is the execution of well-designed clinical studies to quantify this compound in large patient cohorts. Such studies are necessary to establish definitive concentration ranges associated with specific diseases, to evaluate its diagnostic and prognostic accuracy, and to fully validate its clinical utility. Further research into the specific metabolic and signaling pathways involving this molecule will also be crucial to understanding its biological role in health and disease.

References

- 1. Urinary Hypoxanthine as a Measure of Increased ATP Utilization in Late Preterm Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Untargeted 1H-NMR Urine Metabolomic Analysis of Preterm Infants with Neonatal Sepsis [mdpi.com]

- 4. Multimodal analysis of methylomics and fragmentomics in plasma cell-free DNA for multi-cancer early detection and localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacometabolomics Profiling of Preterm Infants Validates Patterns of Metabolism Associated With Response to Dexamethasone Treatment for Bronchopulmonary Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-7H-purin-6-ol: Safety, Handling, and Properties

This technical guide provides comprehensive safety, handling, and material-specific data for 2-Methyl-7H-purin-6-ol (CAS Number: 5167-18-0). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings. This document outlines the potential hazards, recommended safety precautions, and emergency procedures associated with this compound.

Chemical Identification and Physical Properties

This compound is a purine derivative with the molecular formula C₆H₆N₄O.[1][2] It is a heterocyclic aromatic organic compound that serves as a versatile precursor and key scaffold in medicinal chemistry and drug discovery.[1] It is also known by other names such as 2-methylhypoxanthine and 1,7-dihydro-2-methyl-6H-purin-6-one.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5167-18-0 | [1] |

| Molecular Formula | C₆H₆N₄O | [1][2] |

| Molecular Weight | 150.14 g/mol | [1][2] |

| IUPAC Name | 2-methyl-1,7-dihydropurin-6-one | [2] |

| Synonyms | 2-methylhypoxanthine, 1,7-dihydro-2-methyl-6H-purin-6-one | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 0 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | [3] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | [3] |

| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation | [3] |

Signal Word: Warning[3]

Hazard Pictogram:

Caption: GHS07 pictogram for irritant substances.

There is no evidence to suggest that this compound is a carcinogen. No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[3]

Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE) and Handling

A risk assessment should be conducted before handling this chemical. The following diagram outlines the recommended workflow for ensuring personal safety.

Caption: Recommended PPE and handling workflow.

Key Handling Precautions:

-

Avoid breathing dust.[3]

-

Wash skin thoroughly after handling.[3]

-

Use only outdoors or in a well-ventilated area.[3]

-

Wear protective gloves, eye protection, and face protection.[3]

-

Immediately change contaminated clothing.[3]

-

Apply preventive skin protection.[3]

Storage Conditions

Proper storage is essential for maintaining the chemical's stability and preventing accidental exposure.

-

Storage: Keep the container tightly closed and store in a dry place.[3]

-

Ventilation: Ensure the storage area is well-ventilated.

Emergency and First Aid Procedures

In case of exposure or accident, immediate and appropriate first aid is critical. The following diagram illustrates the decision-making process for first aid.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-7H-purin-6-ol from 6-Chloropurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of 2-Methyl-7H-purin-6-ol, also known as 2-methylhypoxanthine, starting from the commercially available precursor, 6-chloropurine. The described two-step synthesis involves a regioselective methylation of 6-chloropurine followed by acidic hydrolysis to yield the target compound. This purine analog is of significant interest in medicinal chemistry and drug discovery due to its potential as a scaffold for developing novel therapeutic agents, particularly in the fields of oncology and virology. The protocols provided herein are detailed to ensure reproducibility, and the application notes discuss the relevance of the synthesized compound in biological systems.

Introduction

Purine analogs are a critical class of compounds in pharmaceutical research, with numerous approved drugs for the treatment of cancer, viral infections, and autoimmune diseases.[1] Their structural similarity to endogenous purines, adenine and guanine, allows them to interfere with various cellular processes, including DNA synthesis and cell signaling. The introduction of a methyl group at the 2-position of the purine ring can significantly alter the biological activity and selectivity of the parent compound, making this compound a valuable intermediate for the synthesis of compound libraries for screening and lead optimization.

The synthetic route described in this document is designed to be efficient and scalable for a laboratory setting. It begins with the methylation of 6-chloropurine, a step that requires careful control of reaction conditions to favor the desired N7-isomer over the N9-isomer.[2] The subsequent hydrolysis of the 6-chloro group to a hydroxyl group is a straightforward conversion to afford the final product.

Experimental Protocols

Part 1: Synthesis of 6-Chloro-2-methyl-7H-purine

This procedure details the methylation of 6-chloropurine. To enhance the regioselectivity towards the N7 position, a less polar solvent is employed.[2]

Materials:

-

6-Chloropurine

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropurine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension (approximately 10-15 mL per gram of 6-chloropurine).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and any other insoluble salts. Wash the solid residue with a small amount of THF.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to separate the desired 6-chloro-2-methyl-7H-purine from the N9-isomer and any unreacted starting material.

-

Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield the purified product as a solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of this compound (2-Methylhypoxanthine)

This procedure describes the hydrolysis of the 6-chloro group to a hydroxyl group.

Materials:

-

6-Chloro-2-methyl-7H-purine

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium hydroxide (NaOH), 1 M aqueous solution

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve the purified 6-chloro-2-methyl-7H-purine (1.0 eq) in 1 M hydrochloric acid (approximately 20 mL per gram of starting material).

-

Heat the solution to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution by the slow addition of 1 M sodium hydroxide until the pH is approximately 7. The product will precipitate out of the solution.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reactant and Product Properties

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | White to off-white powder | >300 (dec.) |

| Methyl Iodide | CH₃I | 141.94 | Colorless liquid | -66.5 |

| 6-Chloro-2-methyl-7H-purine | C₆H₅ClN₄ | 168.59 | Solid | N/A |

| This compound | C₆H₆N₄O | 150.14 | Solid | >300 |

Table 2: Summary of Expected Synthetic Outcomes

| Step | Reaction | Expected Yield (%) | Expected Purity (%) | Analytical Method |

| 1 | Methylation | 40-60 (for N7-isomer) | >95 (after chromatography) | TLC, NMR, MS |

| 2 | Hydrolysis | 85-95 | >98 | TLC, NMR, MS |

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Mechanism of action of purine analogs in DNA synthesis.

Application Notes

This compound serves as a versatile building block in medicinal chemistry. The presence of the methyl group at the C2 position can enhance binding affinity to target proteins and improve metabolic stability. The hydroxyl group at the C6 position can be further functionalized, for example, through conversion back to a chloro or bromo group, allowing for the introduction of various substituents via nucleophilic aromatic substitution.

Potential Applications in Drug Discovery:

-

Anticancer Agents: Many purine analogs exhibit potent anticancer activity by inhibiting DNA synthesis in rapidly dividing cancer cells.[1] Derivatives of this compound can be synthesized and screened for their cytotoxic effects against various cancer cell lines.

-

Antiviral Therapeutics: Purine nucleoside analogs are a cornerstone of antiviral therapy. This compound can be a precursor for the synthesis of novel nucleoside analogs to be tested against a range of viruses.

-

Enzyme Inhibitors: The purine scaffold is present in many enzyme cofactors and substrates. Modified purines can act as competitive or allosteric inhibitors of enzymes such as kinases, polymerases, and purine metabolizing enzymes.[3]

Biological Signaling Pathways:

The primary mechanism of action for many purine analogs involves their intracellular conversion to the corresponding triphosphate, which then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into DNA by DNA polymerases. This incorporation leads to chain termination and the inhibition of DNA replication, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells. The above diagram illustrates this general mechanism of action. The biological activity of 6-methylpurine, a related compound, has been shown to involve inhibition of protein, RNA, and DNA synthesis.[4]

Conclusion

The synthetic protocols and application notes provided here offer a comprehensive resource for researchers interested in the synthesis and utilization of this compound. The detailed experimental procedures, coupled with the contextual information on the compound's applications and biological relevance, are intended to facilitate further research and development in the field of medicinal chemistry and drug discovery. The provided visualizations offer a clear overview of the synthetic strategy and a potential mechanism of action for derivatives of the title compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Methyl-7H-purin-6-amine|CAS 22387-37-7 [benchchem.com]

- 4. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Industrial-Scale Production of 2-Methyl-7H-purin-6-ol: Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: 2-Methyl-7H-purin-6-ol, also known as 2-methylhypoxanthine, is a purine derivative of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous purines like guanine and hypoxanthine makes it a valuable scaffold for the synthesis of novel therapeutic agents, including potential kinase inhibitors and other targeted therapies. This document provides detailed application notes and protocols for the industrial-scale production of this compound, catering to researchers, scientists, and professionals involved in drug development. The protocols outlined below are based on established chemical principles and are designed to be scalable for large-scale manufacturing.

I. Synthetic Pathway Overview

The industrial synthesis of this compound can be efficiently achieved through a multi-step process commencing with readily available starting materials. A common and scalable approach is a variation of the Traube purine synthesis, which involves the construction of the purine ring system from a substituted pyrimidine precursor. The overall synthetic workflow is depicted below.

Caption: Industrial production workflow for this compound.

II. Detailed Experimental Protocols

A. Synthesis of this compound

1. Step 1: Methylation of 2,4-Diamino-6-hydroxypyrimidine

This initial step introduces the methyl group at the 5-position of the pyrimidine ring.

-

Reactor Setup: A 5000 L glass-lined steel batch reactor equipped with a temperature control unit, overhead stirrer, and ports for reagent addition and nitrogen blanketing.

-

Procedure:

-

Charge the reactor with 2,4-diamino-6-hydroxypyrimidine (500 kg, 1.0 eq) and a suitable solvent such as dimethylformamide (DMF) (2500 L).

-

Inert the reactor atmosphere with nitrogen.

-

Cool the mixture to 0-5 °C with constant stirring.

-

Slowly add a methylating agent, such as methyl iodide (1.1 eq) or dimethyl sulfate (1.1 eq), over a period of 2-3 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by in-process HPLC until the starting material is consumed.

-

Upon completion, quench the reaction by the addition of water (5000 L). The intermediate, 2,4-diamino-5-methyl-6-hydroxypyrimidine, will precipitate.

-

Isolate the solid product by centrifugation and wash with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

-

Dry the intermediate under vacuum at 60-70 °C.

-

2. Step 2: Cyclization to form this compound

This step involves the ring closure of the methylated pyrimidine to form the purine core.

-

Reactor Setup: A 5000 L glass-lined steel reactor with a reflux condenser, temperature control, and a bottom discharge valve.

-

Procedure:

-